molecular formula C10H12O4S B1316681 Diethyl thiophene-2,5-dicarboxylate CAS No. 61755-85-9

Diethyl thiophene-2,5-dicarboxylate

Cat. No. B1316681
CAS RN: 61755-85-9
M. Wt: 228.27 g/mol
InChI Key: FOLYMTHZDUYMGS-UHFFFAOYSA-N
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Description

Diethyl thiophene-2,5-dicarboxylate is a chemical compound that is used as an intermediate in the preparation of various substances. It is an important building block in the preparation of fluorescent brightening agents, fungicides, and anti-cancer drugs .


Synthesis Analysis

The synthesis of Diethyl thiophene-2,5-dicarboxylate involves several steps. In one method, 2,5-Thiophenedicarboxylic acid (2,5-TDCA) is converted into dimethyl thiophene-2,5-dicarboxylate (DMTD) via the reaction with methanol . Another method involves the reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an excess of 1,2-dibromoethane .


Molecular Structure Analysis

The molecular structure of Diethyl thiophene-2,5-dicarboxylate consists of a thiophene ring with two carboxylate groups attached at the 2 and 5 positions . The exact mass of the molecule is 228.04563003 g/mol .

Scientific Research Applications

1. Synthesis of Thiophene-aromatic Polyesters

  • Application Summary: Diethyl thiophene-2,5-dicarboxylate is used in the synthesis of thiophene-aromatic polyesters as potential alternatives for 2,5-furandicarboxylic acid-based ones .
  • Methods of Application: The compound is converted into dimethyl thiophene-2,5-dicarboxylate (DMTD) via the reaction with methanol, and then used to synthesize several thiophene-aromatic polyesters with different diols .
  • Results: The synthesized polyesters displayed comparable or even better thermal properties when compared with their FDCA-based analogues . PETH showed elongation at break as high as 378%, tensile strength of 67 MPa, and tensile modulus of 1800 MPa .

2. Preparation of Magnesium Coordination Networks

  • Application Summary: 2,5-Thiophenedicarboxylic acid, which can be synthesized from Diethyl thiophene-2,5-dicarboxylate, is used as a thiophene-based linker in the preparation of magnesium coordination networks .

3. Synthesis of 2,5-bis-benzoxazoyl-thiophene (EBF)

  • Application Summary: 2,5-Thiophenedicarboxylic acid, which can be synthesized from Diethyl thiophene-2,5-dicarboxylate, is used as a precursor in the synthesis of 2,5-bis-benzoxazoyl-thiophene (EBF) .

4. Synthesis of Novel Metal-free Organic Dyes

  • Application Summary: Diethyl thiophene-2,5-dicarboxylate is used in the synthesis of novel metal-free organic dyes for Dye-Sensitized Solar Cells .
  • Results: The dyes reached conversion efficiencies of 6.23% .

5. Synthesis of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives

  • Application Summary: Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives, which can be synthesized from Diethyl thiophene-2,5-dicarboxylate, have been developed for different purposes in the pharmaceutical field .
  • Results: DTT derivatives have been tested as potential antitumor, antiviral and antibiotic, antiglaucoma drugs, or as inhibitors of platelet aggregation .

6. Synthesis of Pyrrolo[1,2-b]pyridazines

  • Application Summary: Diethyl pyrrole-2,5-dicarboxylate, a compound similar to Diethyl thiophene-2,5-dicarboxylate, has found uses in medicinal chemistry as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders .
  • Results: Pyrrolo[1,2-b]pyridazines have been tested as potential Janus kinase inhibitors .

7. Synthesis of New Cobalt (II) Thiophenedicarboxylate Coordination Polymer

  • Application Summary: 2,5-Thiophenedicarboxylic acid, which can be synthesized from Diethyl thiophene-2,5-dicarboxylate, is used in the synthesis of a new cobalt (II) thiophenedicarboxylate coordination polymer .

8. Synthesis of Organic Electronic Materials & Functional Supramolecular Chemistry

  • Application Summary: Dithieno[3,2-b:2′,3′-d]thiophene (DTT), which can be synthesized from Diethyl thiophene-2,5-dicarboxylate, has attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .

properties

IUPAC Name

diethyl thiophene-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLYMTHZDUYMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282702
Record name 2,5-Diethyl 2,5-thiophenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl thiophene-2,5-dicarboxylate

CAS RN

61755-85-9
Record name 2,5-Diethyl 2,5-thiophenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61755-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diethyl 2,5-thiophenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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